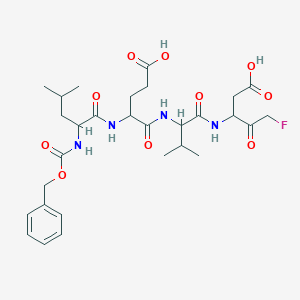
Sperm surface protein Sp17 (103-111)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sperm surface protein Sp17
Wissenschaftliche Forschungsanwendungen
Role in Cell Adhesion and Lymphoid Cell Behavior
- Cell-Cell Adhesion : Sperm protein 17 (Sp17) is present on the surface of malignant lymphoid cells and normal circulating B lymphocytes, suggesting a role in cell adhesion. Sp17 promotes heparan sulfate-mediated cell-cell adhesion, impacting the adhesion and migration of normal and malignant lymphocytes (Lacy & Sanderson, 2001).
Potential in Cancer Immunotherapy and Tumor Targeting
- Cancer-Testis Antigen : Sp17 is identified as a cancer-testis antigen, suggesting its potential in tumor immunotherapy. It is expressed in a range of tumors, including multiple myeloma and ovarian carcinoma (Chiriva-Internati et al., 2002).
- HLA-A1 Restricted CTL Epitope : The nonapeptide sequence within Sp17, particularly the Sp17103–111 sequence, is identified as an HLA-A1 restricted CTL epitope. This finding aids in the generation of peptide-specific CTL lines and epitope-specific treatment strategies (Chiriva-Internati et al., 2003).
Re-evaluation of Function and Expression in Tissues
- Expression Beyond Reproductive Tissues : Contrary to its initial characterization as a sperm-specific protein, Sp17 is expressed in a variety of somatic tissues, including tumors. This widens the scope of its potential function and application in scientific research (Frayne & Hall, 2002).
- Localization in Sperm and Tumors : The presence and localization of Sp17 in spermatocytes, spermatids, and ejaculated spermatozoa, as well as its expression in ovarian tumors, indicate its role in germinal cell differentiation and potential as a target for cancer treatment (Grizzi et al., 2003).
Role in Fertilization and Immunogenicity
- Sperm-Zona Pellucida Interaction : Initial studies indicated Sp17's role in sperm-egg interactions by binding to the zona pellucida, contributing to the fertilization process. However, its broader expression suggests a more complex role (Richardson et al., 1994).
- Oncofetal Antigen : Sp17's expression in both embryonic and cancerous tissues, but not in normal tissues, classifies it as an “oncofetal antigen.” This categorization opens new avenues for understanding its role in cancer pathobiology (Arnaboldi et al., 2014).
Eigenschaften
Sequenz |
ILDSSEEDK |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Sperm surface protein Sp17 (103-111) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




